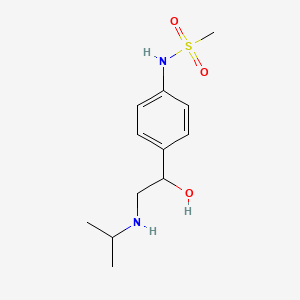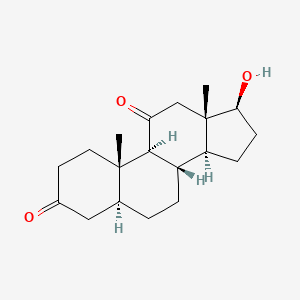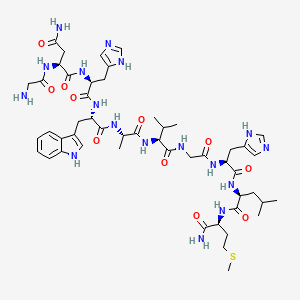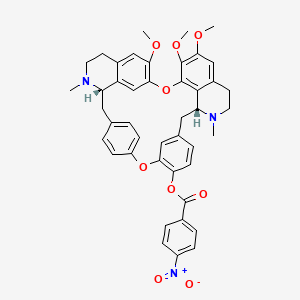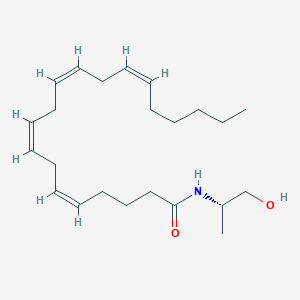
Triamcinolonbenetonid
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Triamcinolonbenetonid hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Biologie: Wird auf seine Auswirkungen auf zelluläre Prozesse und die Genexpression untersucht.
Industrie: Wird bei der Formulierung von pharmazeutischen Produkten eingesetzt, darunter Cremes, Salben und Injektionen.
Wirkmechanismus
This compound entfaltet seine Wirkung durch Bindung an Glukokortikoidrezeptoren im Zytoplasma von Zielzellen. Diese Bindung führt zur Aktivierung von entzündungshemmenden Genen und zur Unterdrückung von pro-inflammatorischen Genen. Die Verbindung hemmt die Freisetzung von Entzündungsmediatoren wie Zytokinen, Prostaglandinen und Leukotrienen, wodurch Entzündungen und Immunantworten reduziert werden .
Wirkmechanismus
Target of Action
Triamcinolone benetonide is a synthetic glucocorticoid corticosteroid . Its primary targets are the glucocorticoid receptors, which play a crucial role in regulating the immune response and inflammation .
Mode of Action
Triamcinolone benetonide interacts with its targets by binding to the glucocorticoid receptors. This binding inhibits phospholipase A2 on cell membranes, preventing the breakdown of lysosomal membranes of leukocytes, which in turn prevent the formation of arachidonic acid . This leads to a decrease in the expression of cyclooxygenase and lipoxygenase, inhibiting the synthesis of prostaglandins and leukotrienes .
Biochemical Pathways
The binding of triamcinolone benetonide to the glucocorticoid receptors affects several biochemical pathways. It inhibits the formation, release, and activity of endogenous chemical mediators of inflammation (kinins, histamine, liposomal enzymes, prostaglandins) through the induction of phospholipase A2 inhibitory proteins (lipocortins) and sequential inhibition of the release of arachidonic acid .
Pharmacokinetics
The pharmacokinetics of triamcinolone benetonide involves its absorption, distribution, metabolism, and excretion (ADME). It has a bioavailability of over 90% . It is metabolized in the liver and excreted in urine (75%) and feces (25%) . The onset of action can be from two hours up to one or two days after application, and the drug can act much longer than its elimination half-life would suggest .
Result of Action
The result of triamcinolone benetonide’s action is a decrease in inflammation and immune system activity . This makes it effective in treating various inflammatory conditions in the body, from allergic rhinitis to acute exacerbations of multiple sclerosis . It can also be used as a one-time adjunct treatment of osteoarthritic knee pain .
Biochemische Analyse
Biochemical Properties
Triamcinolone Benetonide interacts with various enzymes and proteins in the body. It binds to the glucocorticoid receptor, a type of nuclear receptor, which then translocates into the nucleus and binds to glucocorticoid response elements in the DNA, leading to changes in gene expression .
Cellular Effects
Triamcinolone Benetonide affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it can suppress the immune response by reducing the activity of the immune system, thereby reducing inflammation .
Molecular Mechanism
The molecular mechanism of Triamcinolone Benetonide involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It binds to the glucocorticoid receptor, leading to a conformational change that allows it to translocate into the nucleus and bind to specific DNA sequences, leading to changes in gene expression .
Temporal Effects in Laboratory Settings
The effects of Triamcinolone Benetonide can change over time in laboratory settings. It is stable under normal conditions, but can degrade over time. Long-term effects on cellular function have been observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of Triamcinolone Benetonide can vary with different dosages in animal models. At low doses, it can reduce inflammation and immune response, while at high doses, it can cause side effects such as immune suppression .
Metabolic Pathways
Triamcinolone Benetonide is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels. For instance, it can affect the metabolism of carbohydrates, proteins, and lipids .
Transport and Distribution
Triamcinolone Benetonide is transported and distributed within cells and tissues. It can bind to transporters or binding proteins, and can affect its localization or accumulation. For instance, it can be transported into the nucleus where it exerts its effects .
Subcellular Localization
The subcellular localization of Triamcinolone Benetonide is primarily in the cytoplasm, where it binds to the glucocorticoid receptor. Upon binding, the receptor-ligand complex translocates to the nucleus, where it can bind to specific DNA sequences and affect gene expression .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Triamcinolonbenetonid wird durch eine Reihe von chemischen Reaktionen synthetisiert, an denen Triamcinolonacetonid und Benzoyl-β-aminoisobutyrat beteiligt sind. Die Synthese beinhaltet typischerweise die Veresterung von Triamcinolonacetonid mit N-Benzoyl-2-methyl-β-alanin .
Industrielle Produktionsmethoden
Die industrielle Produktion von this compound beinhaltet die Verwendung verschiedener Lösungsmittel und Reagenzien, um die Reinheit und Stabilität der Verbindung zu gewährleisten. Der Prozess umfasst Schritte wie Kristallisation, Filtration und Trocknung, um das Endprodukt zu erhalten .
Analyse Chemischer Reaktionen
Arten von Reaktionen
Triamcinolonbenetonid unterliegt verschiedenen Arten chemischer Reaktionen, darunter:
Oxidation: Beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff.
Reduktion: Beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff.
Substitution: Beinhaltet den Austausch eines Atoms oder einer Atomgruppe gegen ein anderes.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und verschiedene Säuren und Basen für Substitutionsreaktionen .
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann Oxidation zu hydroxylierten Derivaten führen, während Reduktion zu desoxygenierten Verbindungen führen kann .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Triamcinolonacetonid: Ein weiteres synthetisches Glukokortikoid mit ähnlichen entzündungshemmenden Eigenschaften.
Dexamethason: Ein starkes synthetisches Glukokortikoid, das bei verschiedenen Entzündungs- und Autoimmunerkrankungen eingesetzt wird.
Prednisolon: Ein synthetisches Glukokortikoid, das zur Behandlung einer Vielzahl von Entzündungs- und Autoimmunerkrankungen eingesetzt wird.
Einzigartigkeit
Triamcinolonbenetonid ist aufgrund seiner spezifischen Veresterung mit N-Benzoyl-2-methyl-β-alanin einzigartig, was seine Stabilität und Bioverfügbarkeit im Vergleich zu anderen Glukokortikoiden erhöht .
Eigenschaften
IUPAC Name |
[2-[(1S,2S,4R,8S,9S,11S,12R,13S)-12-fluoro-11-hydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoethyl] 3-benzamido-2-methylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H42FNO8/c1-20(18-37-29(41)21-9-7-6-8-10-21)30(42)43-19-27(40)35-28(44-31(2,3)45-35)16-25-24-12-11-22-15-23(38)13-14-32(22,4)34(24,36)26(39)17-33(25,35)5/h6-10,13-15,20,24-26,28,39H,11-12,16-19H2,1-5H3,(H,37,41)/t20?,24-,25-,26-,28+,32-,33-,34-,35+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUYPYYARYIIWJZ-CYEPYHPTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=CC=CC=C1)C(=O)OCC(=O)C23C(CC4C2(CC(C5(C4CCC6=CC(=O)C=CC65C)F)O)C)OC(O3)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(CNC(=O)C1=CC=CC=C1)C(=O)OCC(=O)[C@@]23[C@@H](C[C@@H]4[C@@]2(C[C@@H]([C@]5([C@H]4CCC6=CC(=O)C=C[C@@]65C)F)O)C)OC(O3)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H42FNO8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601026586 | |
| Record name | Triamcinolone benetonide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601026586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
623.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31002-79-6 | |
| Record name | Triamcinolone benetonide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=31002-79-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Triamcinolone benetonide [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031002796 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Triamcinolone benetonide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601026586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Triamcinolone benetonide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.829 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRIAMCINOLONE BENETONIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9DXL8A82MI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


